molecular formula C5H5N3 B1628104 2-(1H-Imidazol-2-yl)acetonitrile CAS No. 23184-45-4

2-(1H-Imidazol-2-yl)acetonitrile

Cat. No.: B1628104
CAS No.: 23184-45-4
M. Wt: 107.11 g/mol
InChI Key: BOIZRKNKILSBTB-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-2-yl)acetonitrile is a heterocyclic nitrile compound featuring an imidazole ring directly attached to a cyanomethyl group. Imidazole derivatives are widely studied due to their diverse applications in pharmaceuticals, materials science, and coordination chemistry. This compound’s structure enables participation in hydrogen bonding and π-π stacking interactions, making it a versatile precursor for synthesizing bioactive molecules, fluorescent probes, and supramolecular assemblies. Its synthesis often involves condensation reactions, as seen in the eco-friendly protocol yielding 88% in methanol via imidazole-2-carbaldehyde and 1,8-diaminonaphthalene condensation .

Properties

IUPAC Name

2-(1H-imidazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c6-2-1-5-7-3-4-8-5/h3-4H,1H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIZRKNKILSBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557433
Record name (1H-Imidazol-2-yl)acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23184-45-4
Record name (1H-Imidazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-imidazol-2-yl)acetonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-2-yl)acetonitrile typically involves the reaction of imidazole with chloroacetonitrile in the presence of a base. The reaction is carried out at low temperatures, usually between 0-10°C, to ensure the stability of the reactants and products . The general reaction scheme is as follows:

  • Mix imidazole and a suitable solvent.
  • Add a base, such as sodium hydroxide, at 0-10°C.
  • Slowly add chloroacetonitrile at 0-5°C.
  • Stir the mixture to allow the reaction to proceed.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-2-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various imidazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-(1H-Imidazol-2-yl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-2-yl)acetonitrile involves its interaction with various molecular targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing biological pathways and enzyme activities. The nitrile group can also undergo metabolic transformations, leading to the formation of active metabolites.

Comparison with Similar Compounds

Benzimidazole Derivatives

  • (1H-Benzo[d]imidazol-2-yl)acetonitrile (CAS: 22600-77-7): This analog incorporates a fused benzene ring, enhancing aromaticity and stability. It exhibits higher melting points (119–120°C for methyl 5-(2-amino-1H-benzimidazol-2-yl)acetonitrile derivatives) compared to the parent compound .
  • 2-(1H-Benzimidazol-2-yl)acetonitrile : Used in synthesizing bis(benzoimidazopyridines), its reactivity with electrophiles is amplified due to extended conjugation .

Substituted Imidazole Derivatives

  • 2-(4,5-Dihydro-1H-imidazol-2-yl)acetonitrile : The saturated imidazoline ring reduces aromaticity, altering electronic properties and reactivity toward nucleophiles .

Key Observations :

  • Methanol is optimal for 2-(1H-Imidazol-2-yl)acetonitrile due to reagent solubility and product precipitation .
  • Benzimidazole derivatives require harsher conditions (e.g., thiourea cyclization) but achieve high purity (93%) .

Physical and Chemical Properties

Melting Points and Solubility

  • This compound: Limited solubility in polar aprotic solvents (e.g., acetonitrile, THF) but precipitates readily in methanol .
  • Methyl 5-(2-amino-1H-benzimidazol-2-yl)acetonitrile (4a): Melting point = 119–120°C; derivatives with electron-withdrawing substituents (e.g., 4-Br) exhibit higher melting points (147–148°C) .

Spectroscopic Features

  • NMR: The cyanomethyl group in this compound shows characteristic 1H NMR signals at δ 4.2–4.5 ppm (CH2) and δ 7.5–7.7 ppm (imidazole protons) .
  • Fluorescence: Unlike non-fluorescent this compound, its pyridinylmethylene analogs exhibit "off-on" fluorescence switching (20–80-fold intensity increase with F⁻/AcO⁻) .

Materials Science

  • Fluorescent Probes : Pyridinylmethylene derivatives of this compound serve as anion sensors with reversible photochromic behavior under UV light .
  • Coordination Chemistry : Imidazole nitriles act as ligands for metal complexes, with applications in catalysis and luminescent materials .

Biological Activity

2-(1H-Imidazol-2-yl)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The imidazole ring, a five-membered heterocyclic structure containing nitrogen atoms, is known for its role in various biological processes, including enzyme inhibition and interaction with biomolecules. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound this compound features an imidazole ring attached to an acetonitrile group. The imidazole moiety is significant for its ability to form hydrogen bonds and coordinate with metal ions, which can influence its biological interactions. The acetonitrile group may serve as a site for nucleophilic attack, potentially leading to various chemical reactions that could enhance biological activity.

Structural Characteristics

Feature Description
Molecular Formula C₅H₆N₄
Molecular Weight 126.12 g/mol
Imidazole Ring Contains two nitrogen atoms
Acetonitrile Group Introduces a cyano group (CN)

Enzyme Inhibition

Enzyme inhibition is a critical area of research for compounds like this compound. The imidazole ring's ability to coordinate with metal ions can facilitate interactions with various enzymes. For instance, studies have shown that modifications of imidazole derivatives can lead to enhanced binding affinities in enzyme active sites, which is essential for developing effective therapeutic agents .

Case Studies

  • Inhibition of IDO : A systematic study explored the interactions between imidazole derivatives and IDO, revealing that specific substitutions on the imidazole ring significantly increased potency. This suggests that similar modifications could be explored for this compound to enhance its biological activity against cancer-related pathways .
  • Antiparasitic Activity : Another study examined the biological activity of imidazole derivatives against Cryptosporidium species, indicating potential applications in treating parasitic infections. The findings highlight the importance of structural modifications in enhancing efficacy against specific targets .

Biological Activity Data Table

Study Activity Assessed IC₅₀ (µM) Comments
Phenyl-imidazole derivativesIDO Inhibition~0.5Enhanced binding through structural modifications
Imidazole derivatives against C. parvumAntiparasitic Activity~0.35Effective in gastrointestinal epithelium

Synthesis and Characterization

The synthesis of this compound typically involves reactions that yield imidazole derivatives through condensation reactions or cyclization processes involving nitriles and amines. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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